molecular formula C18H21NO3 B15012530 2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline

2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline

Cat. No.: B15012530
M. Wt: 299.4 g/mol
InChI Key: FWXCLYSEGHEUSU-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline is an organic compound with the molecular formula C18H21NO3 It is a derivative of aniline, characterized by the presence of dimethyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline typically involves the condensation of 2,4-dimethylaniline with 3,4,5-trimethoxybenzaldehyde. This reaction is carried out under acidic or basic conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives on the aromatic rings.

Scientific Research Applications

2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-[(E)-(4-methoxyphenyl)methylidene]aniline
  • 2,5-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both dimethyl and trimethoxyphenyl groups provides a distinct chemical profile that can be leveraged in various applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C18H21NO3/c1-12-6-7-15(13(2)8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-11H,1-5H3

InChI Key

FWXCLYSEGHEUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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